molecular formula C25H23BrN2O5 B11542789 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate

Cat. No.: B11542789
M. Wt: 511.4 g/mol
InChI Key: QCINMOYVBYLRAV-MZJWZYIUSA-N
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Description

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and a bromobenzoate group. The presence of these functional groups contributes to its reactivity and potential utility in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,6-dimethylphenoxyacetic acid: This can be achieved through the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2,6-dimethylphenoxyacetyl hydrazide: The acid is then converted to its hydrazide by reacting with hydrazine hydrate.

    Condensation with 4-bromobenzaldehyde: The hydrazide is then condensed with 4-bromobenzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine group.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted bromine atoms.

Scientific Research Applications

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromobenzoate group may also interact with cellular receptors or other biomolecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate
  • 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate

Uniqueness

The uniqueness of 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C25H23BrN2O5/c1-16-5-4-6-17(2)24(16)32-15-23(29)28-27-14-18-7-12-21(22(13-18)31-3)33-25(30)19-8-10-20(26)11-9-19/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+

InChI Key

QCINMOYVBYLRAV-MZJWZYIUSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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